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Compound of Interest

Compound Name: 4-Bromo-2-hydroxypyrimidine

Cat. No.: B1603805 Get Quote

An In-Depth Technical Guide to 4-Bromo-2-hydroxypyrimidine: Synthesis, Properties, and

Application in Cross-Coupling Reactions

Introduction
4-Bromo-2-hydroxypyrimidine stands as a pivotal heterocyclic building block for researchers

and scientists in the field of organic synthesis and drug development. Its strategic placement of

a reactive bromine atom and a hydroxyl group on the pyrimidine core makes it a versatile

precursor for the synthesis of a diverse array of more complex molecules. The pyrimidine

scaffold is a privileged structure in medicinal chemistry, forming the core of numerous

therapeutic agents and biologically active compounds.[1]

This guide provides a comprehensive overview of 4-Bromo-2-hydroxypyrimidine, covering its

fundamental properties, synthesis, and, most critically, its application as an electrophilic partner

in palladium-catalyzed cross-coupling reactions. As a senior application scientist, the focus will

be not just on the protocols but on the underlying chemical principles that govern its reactivity

and utility, offering field-proven insights for its effective use in a research and development

setting.
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A precise understanding of a reagent's properties is the foundation of successful and

reproducible synthesis. The key identification and physicochemical data for 4-Bromo-2-
hydroxypyrimidine are summarized below.

Property Value Source(s)

CAS Number 548767-83-5 [2][3]

Molecular Formula C₄H₃BrN₂O [3]

Molecular Weight 174.98 g/mol [2]

Predicted pKa 6.04 ± 0.10 [3]

Predicted Boiling Point 371.3 ± 22.0 °C at 760 mmHg [3]

Predicted Density 1.934 g/cm³ [3]

A Critical Note on Tautomerism
A defining characteristic of 2-hydroxypyrimidines is their existence in a tautomeric equilibrium

between the hydroxyl (lactim) form and the more stable keto or pyrimidinone (lactam) form.[4]

[5][6] This equilibrium is fundamental to its reactivity and interactions. While often named as a

"hydroxypyrimidine," the compound predominantly exists as 4-Bromo-1H-pyrimidin-2-one. This

tautomerism influences the molecule's hydrogen bonding capabilities, solubility, and electronic

properties, which can, in turn, affect its reactivity in catalytic cycles.[4] Researchers should be

aware that the reactive species in a given reaction may be either tautomer, or that the

equilibrium can be influenced by solvent, pH, and temperature.

Synthesis and Purification
The most common and direct method for the preparation of 4-Bromo-2-hydroxypyrimidine is

through the electrophilic bromination of the readily available 2-hydroxypyrimidine precursor.

Synthesis Workflow: Direct Bromination
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Caption: General workflow for the synthesis of 4-Bromo-2-hydroxypyrimidine.
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Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine

(Br₂) for laboratory-scale synthesis. It is a solid, making it easier and safer to handle, and it

provides a slow, controlled release of electrophilic bromine, which helps to minimize the

formation of over-brominated byproducts.[4]

Solvent: A polar aprotic solvent like dimethylformamide (DMF) is used to solubilize the

starting materials and facilitate the ionic mechanism of the electrophilic aromatic substitution.

Purification: The crude product often precipitates upon quenching the reaction with water.

Filtration followed by recrystallization from a suitable solvent (e.g., ethanol/water mixture) is

a standard and effective method for obtaining the high-purity material required for

subsequent sensitive applications like cross-coupling reactions.

Core Application: A Building Block in Suzuki-
Miyaura Cross-Coupling
The true value of 4-Bromo-2-hydroxypyrimidine in drug discovery lies in its utility as an

electrophile in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura

reaction. This reaction forges a new carbon-carbon bond between the C4 position of the

pyrimidine ring and a carbon atom from an organoboron reagent (typically a boronic acid or

ester).

Why this is important for drug development: This reaction allows for the modular and

convergent synthesis of complex molecules. Medicinal chemists can rapidly generate libraries

of analogues by coupling various boronic acids to the pyrimidine core, enabling efficient

exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and

pharmacokinetic properties.[6]

The Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-
Bromo-2-hydroxypyrimidine. This is often the rate-determining step. The reactivity of aryl

halides follows the order I > Br > Cl, making the C-Br bond sufficiently reactive for this step

under standard conditions.[7]
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Transmetalation: The organic group (R²) is transferred from the boronic acid to the palladium

center, displacing the bromide. This step requires activation of the boronic acid by a base to

form a more nucleophilic boronate species.[8]

Reductive Elimination: The two organic fragments (the pyrimidine and the R² group) are

expelled from the palladium center, forming the new C-C bond of the final product and

regenerating the active Pd(0) catalyst, allowing the cycle to continue.[8]

Detailed Experimental Protocol: Suzuki-Miyaura
Coupling
This protocol provides a robust starting point for the coupling of an arylboronic acid with 4-
Bromo-2-hydroxypyrimidine. It is a self-validating system; successful product formation

confirms the viability of the catalytic cycle under these conditions.

Materials:

4-Bromo-2-hydroxypyrimidine (1.0 equiv)

Arylboronic acid (1.2 equiv)

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

Anhydrous, degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Inert gas (Argon or Nitrogen)

Standard Schlenk line glassware

Step-by-Step Methodology:

Reaction Setup (The "Why"):

To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-
hydroxypyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and
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the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

Rationale: The flask must be dry and the reaction performed under an inert atmosphere

(argon or nitrogen) because the active Pd(0) catalyst and some organometallic

intermediates are sensitive to oxygen and moisture, which can lead to catalyst

deactivation and reduced yields. An excess of the boronic acid is used to drive the

reaction to completion.

Solvent Addition (The "Why"):

Seal the flask with a septum. Evacuate the flask and backfill with inert gas three times.

Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe. The

reaction is typically run at a concentration of 0.1-0.5 M with respect to the limiting reagent.

Rationale: Degassing the solvent (by sparging with argon or through freeze-pump-thaw

cycles) is critical to remove dissolved oxygen. The mixed solvent system is common; the

organic solvent (dioxane) solubilizes the organic reagents, while water helps to dissolve

the inorganic base and facilitates the transmetalation step.

Reaction Execution (The "Why"):

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous

stirring.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Rationale: Heating provides the necessary activation energy for the reaction, particularly

the oxidative addition step. Monitoring ensures the reaction is stopped at the optimal time,

preventing potential degradation of the product with prolonged heating.

Workup (The "Why"):

Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl

acetate.

Wash the organic layer with water and then with brine (saturated NaCl solution).
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Rationale: The workup is designed to separate the desired organic product from the

inorganic salts (base, boron byproducts) and the water-soluble solvent components. The

brine wash helps to remove residual water from the organic layer.

Purification (The "Why"):

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and

concentrate under reduced pressure.

Purify the resulting crude solid by flash column chromatography on silica gel or by

recrystallization to afford the pure coupled product.

Rationale: This final step removes any unreacted starting materials, catalyst residues, and

organic byproducts, yielding the product with the high purity required for biological testing

or further synthetic transformations.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Bromo-2-hydroxypyrimidine (CAS 548767-

83-5) should always be consulted prior to use, general precautions for brominated heterocyclic

compounds should be followed. Based on data for analogous compounds, it should be handled

as a substance that may cause skin, eye, and respiratory irritation.[9][10]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

glasses with side shields, a lab coat, and chemical-resistant gloves.

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away

from strong oxidizing agents.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion
4-Bromo-2-hydroxypyrimidine is more than just a chemical intermediate; it is an enabling tool

for innovation in medicinal chemistry. Its predictable reactivity at the C4 position, primarily

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1603805?utm_src=pdf-body
https://assets.thermofisher.cn/DirectWebViewer/private/results.aspx?page=NewSearch&LANGUAGE=d__EN&SUBFORMAT=d__CGV4&SKU=ALFAAL18347&PLANT=d__ALF
https://www.fishersci.com/store/msds?partNumber=AAH2729906&productDescription=4-BROMO-2-CHLROPYRIDINE+94%25+5G&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/product/b1603805?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


through robust methods like the Suzuki-Miyaura coupling, provides a reliable and versatile

platform for the synthesis of novel compounds. A thorough understanding of its properties,

particularly its tautomeric nature, and the mechanistic underpinnings of the reactions in which it

participates, empowers researchers to optimize synthetic routes, troubleshoot challenges, and

ultimately accelerate the discovery of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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